3-[(4-Bromo-3-chlorophenoxy)methyl]azetidine is a heterocyclic compound characterized by an azetidine ring, which is a four-membered nitrogen-containing structure. This compound features a phenoxy group that is substituted with bromine and chlorine atoms, enhancing its chemical properties and potential biological activities. The molecular formula for this compound is C10H10BrClN, indicating the presence of carbon, hydrogen, bromine, chlorine, and nitrogen atoms. Azetidine derivatives, including 3-[(4-Bromo-3-chlorophenoxy)methyl]azetidine, are of significant interest in pharmaceutical research due to their diverse biological activities and potential applications in drug development.
The synthesis of 3-[(4-Bromo-3-chlorophenoxy)methyl]azetidine can be achieved through several methods:
The synthesis often involves careful control of reaction conditions to optimize yield and purity. For example, using continuous flow reactors can enhance efficiency and reduce side reactions. Advanced purification techniques such as chromatography are employed to isolate the desired product from by-products effectively.
The molecular structure of 3-[(4-Bromo-3-chlorophenoxy)methyl]azetidine can be represented as follows:
The compound has a molecular weight of approximately 261.55 g/mol. The presence of bromine and chlorine atoms on the phenoxy group contributes significantly to its reactivity and biological interactions .
3-[(4-Bromo-3-chlorophenoxy)methyl]azetidine can undergo several types of chemical reactions:
Common reagents used in these reactions include potassium carbonate for nucleophilic substitutions, oxidizing agents like potassium permanganate for oxidation, and palladium catalysts for cross-coupling reactions. These reactions are crucial for synthesizing more complex molecules that have potential pharmaceutical applications.
The mechanism of action for 3-[(4-Bromo-3-chlorophenoxy)methyl]azetidine involves its interaction with specific biological targets such as enzymes or receptors. The unique structural characteristics imparted by the bromine and chlorine substituents enhance its binding affinity, allowing it to modulate various biological pathways effectively. This modulation may lead to inhibition or activation of enzymatic activity, resulting in physiological effects that are valuable in therapeutic contexts.
3-[(4-Bromo-3-chlorophenoxy)methyl]azetidine has several scientific uses:
The exploration of this compound's potential continues as researchers investigate its biological activities and therapeutic applications further.
The strategic disconnection of 3-[(4-bromo-3-chlorophenoxy)methyl]azetidine (CAS 1934410-43-1, MW 276.56) follows convergent pathways focusing on the aryl ether bond and azetidine core. Two primary retrosynthetic approaches dominate:
Pathway A (Aryl Ether Disconnection):Disassembly at the phenoxy-alkyl bond yields two synthons: 4-bromo-3-chlorophenol and 3-(chloromethyl)azetidine. This route prioritizes late-stage O-alkylation, leveraging the nucleophilicity of the phenol oxygen and electrophilicity of the azetidine chloromethyl group [1] [4].
Pathway B (Azetidine Ring Formation):Disconnects the azetidine ring via intramolecular cyclization, utilizing precursors like N-protected 3-aminopropanols. Subsequent functionalization installs the phenoxymethyl group prior to or after ring closure [5] [8].
Synthon Accessibility:4-Bromo-3-chlorophenol is commercially accessible or synthesized via directed ortho-metalation of para-bromophenol. 3-(Chloromethyl)azetidine derivatives are typically prepared from azetidin-3-yl-methanol through chlorination with SOCl₂ or PCl₃ [2].
Strategic Considerations:Pathway A offers modularity for analog synthesis but risks regioisomers during alkylation. Pathway B ensures stereocontrol in azetidine formation but requires orthogonal protecting groups (e.g., Boc) to prevent N-alkylation [5] [8].
Table 1: Retrosynthetic Pathways for 3-[(4-Bromo-3-chlorophenoxy)methyl]azetidine
Disconnection Site | Synthons Generated | Key Advantages | Limitations |
---|---|---|---|
Aryl ether bond | 4-Bromo-3-chlorophenol + 3-(Chloromethyl)azetidine | High modularity for phenoxy variations | Possible O/N-alkylation regiocompetition |
Azetidine C-N bond | N-Protected 3-(4-Bromo-3-chlorophenoxymethyl)propylamine | Stereoselective ring closure | Multi-step synthesis required |
Azetidine ring construction remains pivotal for efficient synthesis. Key catalytic methodologies include:
Buchwald-Hartwig Amination:Palladium-catalyzed (e.g., Pd₂(dba)₃/Xantphos) intramolecular C-N coupling of bromo-chloro precursors like 1-(3-chloro-2-((4-bromo-3-chlorophenoxy)methyl)propyl)-p-toluenesulfonamide yields N-protected azetidines. Typical conditions: toluene, 80–100°C, 12–24 h, yielding >75% cyclized product. N-Deprotection (Mg/MeOH) furnishes the free azetidine [2] [5].
Staudinger Ketene-Imine Cycloaddition:Generates the azetidine ring via [2+2] cycloaddition between imines derived from 4-bromo-3-chloroaniline and ketenes from 3-(chloromethyl)propionyl chloride. Diisopropylethylamine (DIPEA) facilitates ketene formation in situ, with cyclization occurring at −78°C to 25°C. Cis/trans selectivity depends on imine geometry and steric bulk [8].
Hydrogenolysis-Mediated Cyclization:N-Benzyl-3-(haloalkyl)amine precursors undergo ring closure under hydrogenolysis conditions (Pd/C, H₂, 50 psi). This method simultaneously removes benzyl protection, avoiding additional deprotection steps. Yields range from 68–85% [2].
Table 2: Transition Metal-Catalyzed Azetidine Formation Methods
Method | Catalyst System | Temperature | Yield Range | Key Feature |
---|---|---|---|---|
Buchwald-Hartwig | Pd₂(dba)₃/Xantphos, Cs₂CO₃ | 80–100°C | 75–89% | Tolerance to aryl halides |
Staudinger Synthesis | DIPEA, CH₂Cl₂ | −78°C to 25°C | 65–82% | Rapid ring formation, stereoselectivity |
Hydrogenolysis Cyclization | Pd/C, H₂ (50 psi) | 25–50°C | 68–85% | Single-step deprotection/cyclization |
Achieving precise 1,4-bromo-3-chloro substitution on the phenyl ring demands directed electrophilic or metalation strategies:
Sequential Halogenation:Step 1: Electrophilic bromination of m-chlorophenol using Br₂ in acetic acid installs bromine para to the phenolic OH (4-bromo-3-chlorophenol, 82% yield). The phenol group acts as an ortho/para-director.Step 2: Further chlorination requires blocking the ortho position to prevent polyhalogenation. Protection as the methyl ether (MeI/K₂CO₃) permits directed ortho-lithiation (n-BuLi, −78°C) followed by Cl₂ quench, yielding 4-bromo-3-chloro-1-methoxybenzene. Deprotection (BBr₃) restores the phenol [1] [4].
Directed ortho-Metalation (DoM):Para-bromophenol derivatives with directed metalation groups (DMGs; e.g., carbamates) undergo regioselective ortho-lithiation. Using n-BuLi/TMEDA at −40°C followed by ClSiMe₃ or hexachloroethane affords 4-bromo-3-chlorophenol precursors in >90% regioselectivity [4].
Critical Parameters:
O-Alkylation of 4-bromo-3-chlorophenol with azetidin-3-yl-methanol derivatives is accelerated significantly under microwave irradiation, overcoming traditional heating limitations:
Solvent and Base Screening:DMF and acetonitrile outperform toluene or THF due to superior microwave absorption. K₂CO₃ and Cs₂CO₃ provide higher conversions (>95%) than tertiary amines, as confirmed by GC-MS monitoring [6].
Catalyst Systems:
DMF-Dimethylacetal (DMF-DMA): Serves as a methylene source, generating formaldehyde in situ for hydroxymethylation. When reacting 4-bromo-3-chlorophenol with azetidine under microwave conditions (150°C, 20 min), this method achieves 92% yield without pre-functionalized halomethylazetidine [3].
Tetramethylammonium Hydroxide (TMAH):In ethanol at 120°C (27 min irradiation), TMAH enables direct O-methylation of phenols. Applied to azetidine hybrids, it affords 86% yield with no detectable C-alkylation byproducts [6].
Table 3: Microwave Optimization Parameters for Phenoxy-Methylation
Alkylating Agent | Solvent | Catalyst/Additive | Time | Temperature | Yield | Regioselectivity (O-vs N-) |
---|---|---|---|---|---|---|
3-(Chloromethyl)azetidine·HCl | CH₃CN | K₂CO₃, TBAB (10 mol%) | 15 min | 120°C | 88% | 19:1 |
DMF-DMA | DMF (neat) | None | 20 min | 150°C | 92% | >20:1 (exclusive O-alkylation) |
TMAH | EtOH | None | 27 min | 120°C | 86% | >20:1 |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3